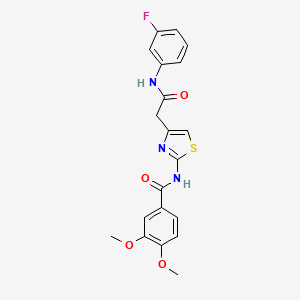

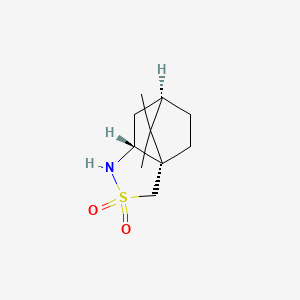

![molecular formula C13H9N5OS B2494407 [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile CAS No. 1223803-04-0](/img/structure/B2494407.png)

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a compound belonging to a class of heterocyclic compounds that have been studied for various potential applications, including medicinal chemistry. Its structure contains a triazolopyrazine core, which is of interest due to its biological and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, providing an efficient and atom-economical approach to building complex molecules. For instance, the efficient synthesis of 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines through a simple, multicomponent approach has been demonstrated, showcasing the versatility of this synthetic strategy (Sujatha et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their heterocyclic frameworks, which often include triazolo and pyrazine moieties. These structures are confirmed through various analytical and spectral methods, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy, providing insights into their chemical nature and potential reactivity.

Chemical Reactions and Properties

Compounds containing the triazolopyrazine core can undergo various chemical reactions, contributing to the diversity of their chemical properties and applications. For example, the synthesis of novel compounds through one-pot, multicomponent reactions highlights the reactivity of these molecules in forming complex structures with potential biological activities (Jilloju et al., 2021).

科学的研究の応用

Anticoronavirus and Antitumoral Activity

- A study by Jilloju et al. (2021) explored derivatives of the (8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile compound, focusing on their in vitro anticoronavirus and antitumoral activity. These derivatives demonstrated potential both as antiviral and antitumoral agents, with particular emphasis on the modulation of biological properties by structural variations on the phenyl moiety (Jilloju et al., 2021).

Novel Synthesis Methods

- Lee et al. (1989) developed a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound . This method was noted for its simplicity and good yield, highlighting advancements in the synthesis of such complex molecules (Lee et al., 1989).

Anticancer and Antimicrobial Activities

- The synthesis and evaluation of derivatives of the compound for anticancer and antimicrobial activities were explored by Saundane and Manjunatha (2016). They synthesized various derivatives, including those containing 1,2,4-triazole, which were then tested for their potential health benefits (Saundane & Manjunatha, 2016).

Antiviral Properties Against Hepatitis-A Virus

- A study conducted by Shamroukh and Ali (2008) involved the preparation of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, which displayed promising antiviral activity against hepatitis-A virus (HAV), demonstrating the compound's potential in virology research (Shamroukh & Ali, 2008).

Anticonvulsant Activity

- Kelley et al. (1995) synthesized derivatives of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, closely related to the compound , and tested them for anticonvulsant activity. Some of these compounds showed potent effects against seizures, indicating potential applications in neuroscience (Kelley et al., 1995).

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit anti-tumor activity against various cancer cell lines . They are also known to inhibit c-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .

Biochemical Pathways

Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the potential bioavailability and pharmacokinetics of the compound.

Result of Action

Related compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that the compound may have similar effects.

特性

IUPAC Name |

2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5OS/c14-6-9-20-13-16-15-11-12(19)17(7-8-18(11)13)10-4-2-1-3-5-10/h1-5,7-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHMQHZUIWQZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

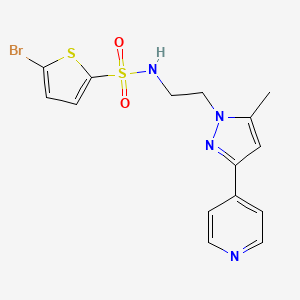

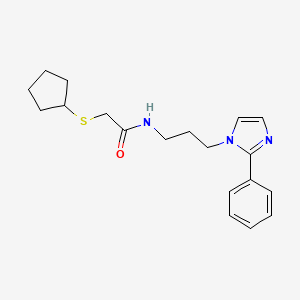

![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)

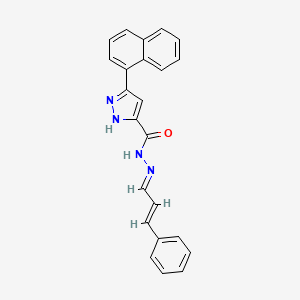

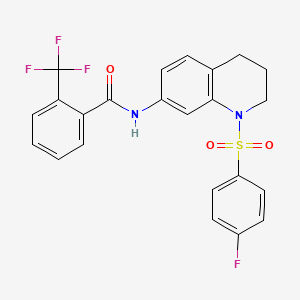

![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)

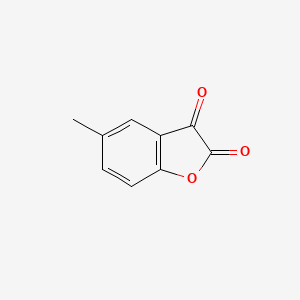

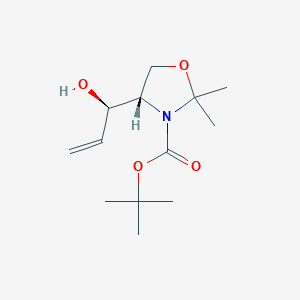

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)